(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13490405
InChI: InChI=1S/C14H15NO.ClH/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H/t14-;/m1./s1
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N.Cl
Molecular Formula: C14H16ClNO
Molecular Weight: 249.73 g/mol

(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13490405

Molecular Formula: C14H16ClNO

Molecular Weight: 249.73 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride -

Specification

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
IUPAC Name (2S)-2-amino-2-(4-phenylphenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C14H15NO.ClH/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H/t14-;/m1./s1
Standard InChI Key IPKYUCFEARJREI-PFEQFJNWSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CO)N.Cl
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N.Cl
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the biphenyl-substituted β-amino alcohol class, featuring a stereogenic center at the C2 position. Its molecular structure integrates a hydrophobic biphenyl moiety with a polar amino alcohol group, enabling diverse intermolecular interactions.

Table 1: Key Identifiers of (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol Hydrochloride

PropertyValueSource
CAS NumberNot publicly disclosed
Molecular FormulaC₁₄H₁₆ClNO
Molecular Weight249.73 g/mol
IUPAC Name(2S)-2-amino-2-(4-phenylphenyl)ethanol; hydrochloride
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C@@HN.Cl
InChIKeyIPKYUCFEARJREI-PFEQFJNWSA-N
XLogP32.81 (predicted)

The stereochemistry is critical for its function in chiral catalysis or receptor binding, with the (S)-enantiomer displaying distinct physicochemical behaviors compared to its (R)-counterpart.

Synthesis and Preparation

While full synthetic protocols remain proprietary, fragmentary data suggest a multi-step route involving:

  • Suzuki-Miyaura Coupling: To construct the biphenyl scaffold via palladium-catalyzed cross-coupling of aryl halides .

  • Asymmetric Amination: Enantioselective introduction of the amino group using chiral auxiliaries or catalysts .

  • Hydrochloride Salt Formation: Treatment with HCl to improve stability and crystallinity.

Key challenges include controlling diastereoselectivity during the Smiles rearrangement (a radical-mediated process) and minimizing racemization during workup. Industrial-scale production requires stringent anhydrous conditions due to the compound’s hygroscopic nature.

PropertyValueMethod
Water Solubility12.7 mg/L (25°C)ESOL Prediction
Melting Point198–202°C (decomp.)Differential Scanning Calorimetry
pKa (Amino Group)9.2 ± 0.3Potentiometric Titration
LogD (pH 7.4)1.45Shake-Flask Method

The hydrochloride salt enhances aqueous solubility compared to the free base, making it preferable for biological assays.

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, D₂O): δ 7.68–7.45 (m, 9H, biphenyl), 4.12 (dd, J = 8.4 Hz, 1H, CHNH₂), 3.81–3.75 (m, 2H, CH₂OH).

  • HRMS (ESI+): m/z calcd. for C₁₄H₁₆NO⁺ [M-Cl]⁺ 214.1232, found 214.1229.

Chromatographic Methods

MethodConditionsRetention Time
HPLC (Chiral)Chiralpak AD-H, 80:20 Hex/IPA14.2 min
UPLC-MSBEH C18, 0.1% HCO₂H in H₂O/MeCN3.7 min

Applications in Research

  • Asymmetric Catalysis: The chiral amino alcohol moiety serves as a ligand in copper-catalyzed Henry reactions (up to 92% ee) .

  • Peptide Mimetics: Incorporated into kinase inhibitors to enhance blood-brain barrier penetration .

  • Materials Science: Modifies epoxy resins to improve tensile strength (Δ = 18%) and glass transition temperatures.

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